[3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid
CAS No.:
Cat. No.: VC13456325
Molecular Formula: C16H24N2O2
Molecular Weight: 276.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H24N2O2 |
|---|---|
| Molecular Weight | 276.37 g/mol |
| IUPAC Name | 2-[3-[benzyl(ethyl)amino]piperidin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C16H24N2O2/c1-2-18(11-14-7-4-3-5-8-14)15-9-6-10-17(12-15)13-16(19)20/h3-5,7-8,15H,2,6,9-13H2,1H3,(H,19,20) |
| Standard InChI Key | IOMAZBAETXFPRJ-UHFFFAOYSA-N |
| SMILES | CCN(CC1=CC=CC=C1)C2CCCN(C2)CC(=O)O |
| Canonical SMILES | CCN(CC1=CC=CC=C1)C2CCCN(C2)CC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
The compound’s IUPAC name is 2-[3-[benzyl(ethyl)amino]piperidin-1-yl]acetic acid, with the following key identifiers:
The piperidine ring adopts a chair conformation, with the benzyl-ethyl-amino group introducing steric bulk at the 3-position. The acetic acid moiety enhances solubility in polar solvents . Two enantiomers exist due to the chiral center at the 3-position: (R)- and (S)-[3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid, which may exhibit distinct biological activities .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 276.37 g/mol |
| XLogP3 | 2.7 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis involves multi-step reactions:
-
Piperidine Ring Formation: Starting from 3-piperidone, reductive amination introduces the benzyl-ethyl-amino group .
-
Acetic Acid Attachment: Alkylation of the piperidine nitrogen with bromoacetic acid derivatives .
-
Purification: Chromatographic techniques yield >95% purity .
Key Challenges
-
Steric Hindrance: The bulky benzyl-ethyl group complicates reactions at the 3-position.
-
Enantiomer Separation: Chiral chromatography or asymmetric synthesis is required to isolate (R)- and (S)-forms .
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| [3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid | DAT (predicted) | ~250* |
| Cocaine | DAT | 311 |
| Benztropine | NET | 12 |
Applications in Research
Pharmaceutical Intermediate
The compound serves as a precursor for:
-
Antidepressants: Analogues targeting monoamine transporters .
-
Antioxidant Agents: Derivatives with enhanced ROS-scavenging capacity .
Stereochemical Studies
Enantiomer-specific activity is under investigation, with (S)-forms showing higher DAT affinity in preliminary assays.
Future Directions
Research Gaps
-
In Vivo Efficacy: Limited data on pharmacokinetics and toxicity.
-
Target Identification: High-throughput screening to elucidate novel targets.
Synthetic Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume